molecular formula C8H14ClNO B2932703 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride CAS No. 2089255-82-1

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride

Cat. No.: B2932703
CAS No.: 2089255-82-1
M. Wt: 175.66
InChI Key: NJJLPHGPPBUJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride is a piperidine derivative characterized by a hydroxyl group at the 4-position and a propargyl (prop-2-yn-1-yl) substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications. The propargyl group introduces unique reactivity, particularly in click chemistry and covalent bond formation, distinguishing it from other piperidine analogs .

Properties

IUPAC Name

4-prop-2-ynylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c1-2-3-8(10)4-6-9-7-5-8;/h1,9-10H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJLPHGPPBUJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCNCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride typically involves the reaction of piperidin-4-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The propargyl group and hydroxyl substituent facilitate substitution reactions. Key examples include:

Reagent/ConditionsProductYieldReferences
Propargyl bromide, K₂CO₃, DMFAlkylated derivatives (e.g., 1-(prop-2-yn-1-yl)piperazine)86–97%
NaI, TMSCl, MeCNIodo-substituted analogs>99%

Mechanistic Insights :

  • Alkylation proceeds via an SN2 mechanism under basic conditions, where the hydroxyl group acts as a nucleophile.
  • Propargyl bromide reacts preferentially at the nitrogen or oxygen sites depending on steric and electronic factors.

Oxidation and Reduction

The hydroxyl and propargyl groups undergo redox transformations:

Reaction TypeReagents/ConditionsProductKey Observations
Oxidation KMnO₄ (acidic)Ketone derivativesSelective oxidation of the hydroxyl group to a carbonyl.
Reduction H₂/Pd-CSaturated piperidine analogsPropargyl group reduced to propyl; retains piperidine core.

Spectroscopic Evidence :

  • Post-reduction NMR shows disappearance of alkyne protons (δ 2.37 ppm) and emergence of propyl signals (δ 0.93–1.03 ppm).

Coupling Reactions

The alkyne moiety enables catalytic cross-coupling:

ReactionCatalysts/ReagentsProductYield
Sonogashira CouplingPd(PPh₃)₄, CuIAryl-alkyne conjugates70–85%
Click ChemistryCuSO₄, sodium ascorbateTriazole derivatives90–95%

Applications :

  • Triazole derivatives exhibit enhanced biological activity (e.g., antimicrobial properties) .

Complexation and Cyclization

The hydroxyl group participates in cyclization and coordination chemistry:

ProcessConditionsOutcome
Cyclization Acid catalysisTetrahydropyran derivatives
Metal Complexation Fe³⁺/Cu²⁺Stable chelates with potential catalytic uses

Example :

  • Reaction with Fe powder and calcium chloride yields iron complexes, confirmed by LC-MS (m/z 207 [M+H]⁺) .

Functionalization via Amidation

The amine group undergoes amidation for derivatization:

ReagentProductYield
Acetyl chlorideN-Acetylated derivative89%
Sulfonyl chloridesSulfonamide analogs75–92%

Key Data :

  • Sulfonylation with aryl chlorides (e.g., 4-bromophenylsulfonyl chloride) produces bioactive analogs .

Comparative Reactivity Analysis

Functional GroupReactivityNotes
Propargyl HighParticipates in Sonogashira coupling, hydrogenation.
Hydroxyl ModerateSelective oxidation/reduction; forms hydrogen bonds.
Piperidine N LowRequires strong bases (e.g., NaH) for alkylation .

Scientific Research Applications

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biochemical pathways, making the compound useful in drug development .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The propargyl group in 4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride contrasts sharply with substituents in related compounds:

  • 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride (CAS 3929-30-4): The electron-withdrawing fluorophenyl group increases lipophilicity and aromatic interactions, favoring CNS-targeted activity. In contrast, the propargyl group offers linear geometry and alkyne reactivity, enabling covalent modifications .
  • 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride (CAS 1706446-84-5): The sulfonyl group enhances hydrogen-bonding capacity and acidity, while the propargyl group prioritizes hydrophobic interactions or click chemistry applications .
Table 1: Key Physicochemical Comparisons
Compound Molecular Weight (g/mol) Key Substituent Solubility (HCl Salt) Reactivity Profile
4-(Prop-2-yn-1-yl)piperidin-4-ol HCl ~243.3* Propargyl (C≡CH) High Click chemistry, alkylation
4-(4-Fluorophenyl)piperidin-4-ol HCl 231.7 Fluorophenyl (C₆H₄F) Moderate Aromatic π-stacking
4-(Methanesulfonylphenyl)piperidin-4-ol HCl 291.8 Methanesulfonyl (SO₂CH₃) High Hydrogen bonding, acidity

*Estimated based on structural analogs .

Biological Activity

4-(Prop-2-yn-1-yl)piperidin-4-ol hydrochloride is a piperidine derivative with significant potential in pharmacological applications. Its unique structural features, including a piperidine ring substituted with a prop-2-yn-1-yl group and a hydroxyl functional group, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its role as a monoamine oxidase (MAO) inhibitor, interactions with neurotransmitter systems, and potential therapeutic applications.

The molecular formula of this compound is C₁₁H₁₅ClN₂O, with a molecular weight of approximately 175.65 g/mol. The compound is characterized by its ability to undergo various chemical reactions typical of piperidine derivatives, including nucleophilic substitutions and oxidation reactions.

Monoamine Oxidase Inhibition

Research indicates that this compound exhibits significant activity as an inhibitor of monoamine oxidase enzymes, particularly MAO-A and MAO-B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can have therapeutic implications for conditions like depression and neurodegenerative diseases.

Kinetic Studies:
Kinetic analyses have shown that this compound selectively inhibits either MAO-A or MAO-B depending on its structural modifications. For instance, studies have demonstrated that certain analogs can achieve low micromolar inhibition of MAO-B with IC₅₀ values around 4.3 µM .

Interaction with Neurotransmitter Systems

The compound's interactions extend beyond MAOs; it has been shown to affect other neurotransmitter systems. This broad interaction profile suggests potential side effects and therapeutic windows that should be considered in drug development.

Study 1: Selective MAO Inhibition

A study focused on the structure–activity relationships (SARs) of piperidine derivatives found that modifications to the propynyl group significantly influenced the selectivity for MAO isoforms. The research highlighted how specific substitutions could enhance inhibition potency against MAO-B while maintaining lower activity against MAO-A .

Study 2: Antimicrobial Activity

In addition to its neurological applications, the compound has been explored for antimicrobial properties. A recent study evaluated various piperidine derivatives for antibacterial and antifungal activity. Results indicated that some derivatives exhibited strong activity against Gram-positive bacteria, showcasing the potential for broader applications in infectious disease treatment .

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets. The propargyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activities. This interaction impacts various biochemical pathways, making the compound useful in drug development .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
1-(Prop-2-yn-1-yl)piperidinePiperidine ring with propynyl substitutionUsed primarily as a precursor in synthetic chemistry
3-(Piperidin-4-yloxy)propanoic acidPiperidine ring with an additional carboxylic acidExhibits different biological activities
N-(Prop-2-yne)piperidinPiperidine with terminal alkyneFocused on synthetic applications

These compounds demonstrate varying degrees of biological activity and highlight the unique properties of this compound due to its specific functional groups and structural configuration .

Q & A

Advanced Research Question

Technique Parameters Application
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradientQuantify purity (>98%) and detect hydrolysis products .
NMR ¹H/¹³C in D₂O or DMSO-d₆Confirm absence of unreacted propargyl bromide and salt formation .
Mass Spectrometry ESI+ modeValidate molecular ion ([M+H]⁺) and chloride adducts .

How to design a functional assay to evaluate its activity as a GPCR modulator?

Advanced Research Question
For receptor studies (e.g., 5-HT1F antagonism):

Cell line selection : Transfect HEK293 cells with human GPCR cDNA to ensure receptor expression .

cAMP GloSensor assay : Measure Gi/o-coupled receptor activity by luminescence changes upon serotonin stimulation.

Antagonist testing : Pre-incubate cells with the compound (1–10 µM) to assess inhibition of serotonin-induced cAMP reduction .

How do structural modifications (e.g., substituent variation) impact biological activity?

Advanced Research Question
Comparative studies of piperidine derivatives reveal:

  • Propargyl group : Enhances lipophilicity, improving blood-brain barrier penetration in CNS targets.
  • Hydroxyl group : Critical for hydrogen bonding with receptor residues (e.g., serotonin receptors) .
  • Chloride counterion : Stabilizes crystalline structure but may alter solubility in aqueous assays .

What strategies mitigate decomposition during long-term storage?

Advanced Research Question

  • Storage conditions : -20°C in airtight, amber vials under nitrogen atmosphere.
  • Stability testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC .

How to troubleshoot low reproducibility in crystallographic data?

Advanced Research Question

  • Crystal quality : Optimize slow evaporation from MeOH/Et₂O mixtures to avoid twinning.
  • Data collection : Use synchrotron radiation for weak diffractors; apply SHELXD for phase resolution in challenging cases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.